![molecular formula C17H14ClN3O2 B13058101 4'-(4-Chlorophenyl)-5'-cyano-2'-oxo-1,1',2,2',3',4'-hexahydro-[1,3'-bipyridin]-1-ium-6'-olate](/img/structure/B13058101.png)
4'-(4-Chlorophenyl)-5'-cyano-2'-oxo-1,1',2,2',3',4'-hexahydro-[1,3'-bipyridin]-1-ium-6'-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-(4-chlorophenyl)-5’-cyano-2’-oxo-1’,2’,3’,4’-tetrahydro-1lambda5-[1,3’-bipyridin]-1-ylium-6’-olate is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a cyano group, and a bipyridinyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(4-chlorophenyl)-5’-cyano-2’-oxo-1’,2’,3’,4’-tetrahydro-1lambda5-[1,3’-bipyridin]-1-ylium-6’-olate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorophenylacetonitrile with 2-aminopyridine under specific conditions to form the bipyridinyl intermediate. This intermediate is then subjected to cyclization and oxidation reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific solvents, catalysts, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
4’-(4-chlorophenyl)-5’-cyano-2’-oxo-1’,2’,3’,4’-tetrahydro-1lambda5-[1,3’-bipyridin]-1-ylium-6’-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its electronic properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially changing its reactivity and stability.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted bipyridinyl compounds .
Applications De Recherche Scientifique
4’-(4-chlorophenyl)-5’-cyano-2’-oxo-1’,2’,3’,4’-tetrahydro-1lambda5-[1,3’-bipyridin]-1-ylium-6’-olate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Medicine: Research explores its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: The compound is used in the development of advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 4’-(4-chlorophenyl)-5’-cyano-2’-oxo-1’,2’,3’,4’-tetrahydro-1lambda5-[1,3’-bipyridin]-1-ylium-6’-olate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other bipyridinyl derivatives and chlorophenyl-containing molecules. Examples are:
- 4-chlorophenol
- 4-cyanophenol
- 4,4’-bipyridine
Uniqueness
What sets 4’-(4-chlorophenyl)-5’-cyano-2’-oxo-1’,2’,3’,4’-tetrahydro-1lambda5-[1,3’-bipyridin]-1-ylium-6’-olate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents .
Propriétés
Formule moléculaire |
C17H14ClN3O2 |
|---|---|
Poids moléculaire |
327.8 g/mol |
Nom IUPAC |
[4-(4-chlorophenyl)-5-(1,2-dihydropyridin-1-ium-1-yl)-2,6-dioxopiperidin-3-ylidene]methylideneazanide |
InChI |
InChI=1S/C17H13ClN3O2/c18-12-6-4-11(5-7-12)14-13(10-19)16(22)20-17(23)15(14)21-8-2-1-3-9-21/h1-8,14-15H,9H2,(H,20,22,23)/q-1/p+1 |
Clé InChI |
XYBVHEFWRRJPNN-UHFFFAOYSA-O |
SMILES canonique |
C1C=CC=C[NH+]1C2C(C(=C=[N-])C(=O)NC2=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


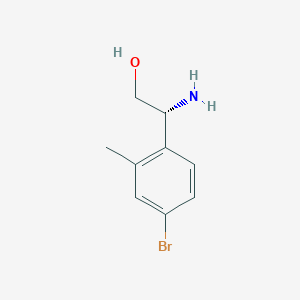
![4-((2-Chlorophenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13058028.png)
![(E)-N-{thieno[2,3-d]pyrimidin-4-yl}-N'-{2-[3-(trifluoromethyl)phenoxy]ethoxy}methanimidamide](/img/structure/B13058036.png)
![(E)-{[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]methylidene}aminothiophene-2-carboxylate](/img/structure/B13058044.png)
![[(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]aminobenzenesulfonate](/img/structure/B13058047.png)
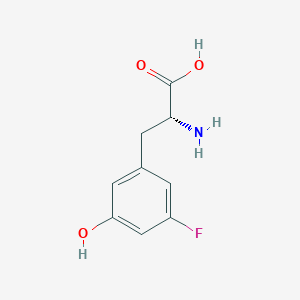
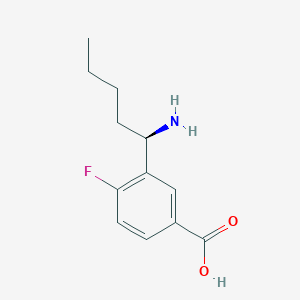
![Spiro[3.5]nonan-2-amine](/img/structure/B13058063.png)

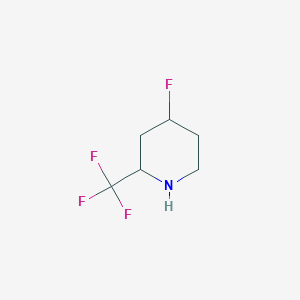
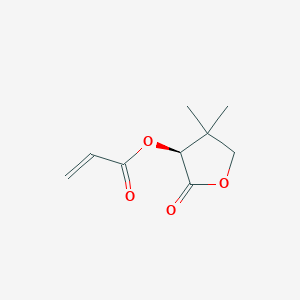

![12,15,18-Trioxapentacyclo[17.8.0.02,11.03,8.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,22,26-decaene](/img/structure/B13058092.png)
![(2-Azabicyclo[3.1.0]hexan-1-YL)methanol hcl](/img/structure/B13058095.png)
